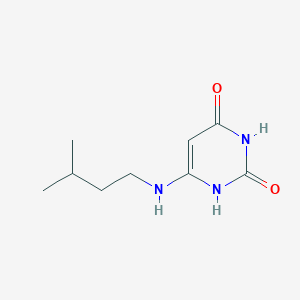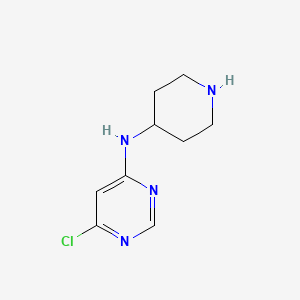
Trimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl)amino)propylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]propylammonium iodide is a complex organic compound known for its unique chemical structure and properties. This compound features a long perfluorinated alkyl chain, which imparts hydrophobic and lipophobic characteristics, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]propylammonium iodide typically involves multiple steps:
Formation of the Perfluorinated Alkyl Chain: The perfluorinated alkyl chain is synthesized through a series of fluorination reactions, often starting from a hydrocarbon precursor.
Sulfonylation: The perfluorinated alkyl chain is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Amination: The sulfonylated compound is reacted with an amine to form the sulfonylamino derivative.
Quaternization: The final step involves the quaternization of the amine with trimethylamine and iodide to form the ammonium iodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including distillation, crystallization, and chromatography to achieve high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]propylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of the sulfonyl and ammonium groups.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Typically involves nucleophiles such as halides or hydroxides.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Conducted in the presence of strong acids or bases.
Major Products
Substitution: Results in the formation of various substituted derivatives.
Oxidation: Produces oxidized forms of the compound.
Reduction: Leads to reduced derivatives with altered functional groups.
Hydrolysis: Yields sulfonic acids or amines depending on the conditions.
Aplicaciones Científicas De Investigación
Trimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]propylammonium iodide has diverse applications in scientific research:
Chemistry: Used as a surfactant and in the synthesis of fluorinated compounds.
Biology: Employed in studies involving cell membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of water and oil-repellent coatings and materials.
Mecanismo De Acción
The mechanism of action of Trimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]propylammonium iodide involves its interaction with biological membranes and proteins. The perfluorinated alkyl chain interacts with lipid bilayers, disrupting membrane integrity and function. The ammonium group can interact with negatively charged sites on proteins, affecting their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)imidazolium hexafluorophosphate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylphosphonic acid
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol
Uniqueness
Trimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]propylammonium iodide is unique due to its combination of a perfluorinated alkyl chain with a sulfonylamino group and a quaternary ammonium iodide. This structure imparts distinct hydrophobic, lipophobic, and ionic properties, making it versatile for various applications.
Propiedades
Número CAS |
94088-80-9 |
|---|---|
Fórmula molecular |
C14H20F13N2O2S.I C14H20F13IN2O2S |
Peso molecular |
654.27 g/mol |
Nombre IUPAC |
trimethyl-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfonylamino)propyl]azanium;iodide |
InChI |
InChI=1S/C14H20F13N2O2S.HI/c1-29(2,3)7-4-6-28-32(30,31)8-5-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27;/h28H,4-8H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
VZOYHPPUGXMIFV-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCCNS(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


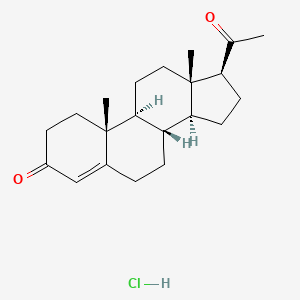

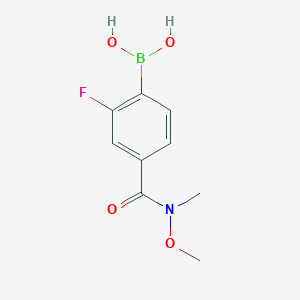
![5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B13408739.png)
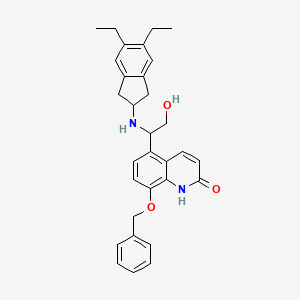
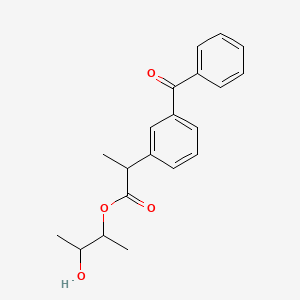
![(2S)-2-amino-1-[(1S,5R)-2-azabicyclo[3.1.0]hexan-2-yl]-2-(3-hydroxy-1-adamantyl)ethanone;hydrochloride](/img/structure/B13408766.png)

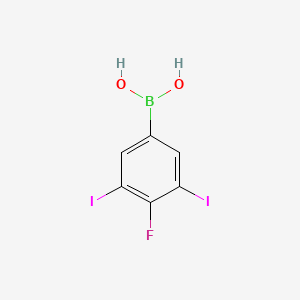

![2-[[[[(1,4-Dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoic Acid Methyl Ester](/img/structure/B13408782.png)
